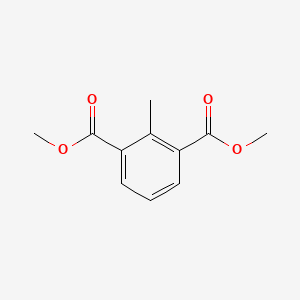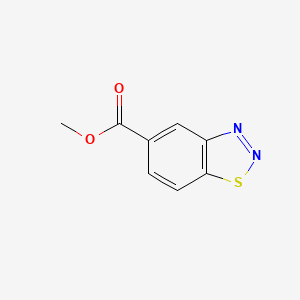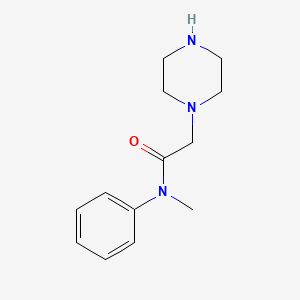
2-甲基间苯二甲酸二甲酯
描述
Dimethyl 2-methylisophthalate is a specialty chemical . It is used in various applications, including as a reagent in chemical synthesis .
Synthesis Analysis
The synthesis of Dimethyl 2-methylisophthalate involves various chemical reactions. One pathway involves the reaction of carbon dioxide with methanol, which is a key factor in the reaction development . Another approach involves the asymmetric synthesis of both enantiomers of Dimethyl 2-methylisophthalate by the ene-reductase-catalyzed reduction at high substrate concentration . There are also synthetic routes available from Methanol and 2,6-Toluenedicarboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving Dimethyl 2-methylisophthalate are complex and involve various catalysts. The reaction of CO2 with methanol is one of the pathways to directly synthesize dimethyl carbonate . Another study discusses the thermodynamic analysis of methanol and dimethyl ether steam reforming .
科学研究应用
聚酯树脂生产
2-甲基间苯二甲酸二甲酯在合成聚酯中起着至关重要的作用 . 它是聚酯合成中的中间体,可以生产高质量的纤维和聚酯薄膜 . 这增强了它们的透明度和结构强度 . 此外,它降低了PET树脂的熔点,使其更适合薄膜、瓶和其他产品的加工 .
增塑剂
2-甲基间苯二甲酸二甲酯也用作增塑剂 ,一种增强塑料柔韧性和弹性的物质。 然而,与其他一些邻苯二甲酸酯相比,由于其挥发性,它并没有广泛用作PVC的增塑剂 . 它更常被用作纤维素酯(如醋酸纤维素)的增塑剂,用于各种产品,如薄膜和涂料 .
涂料
该化合物在涂料等领域有着广泛的应用 . 其独特的化学结构和性质赋予了其独特的功效和应用价值 .
油墨
2-甲基间苯二甲酸二甲酯常用于油墨生产 . 其独特的化学性质使其成为该领域的宝贵成分 .
粘合剂
2-甲基间苯二甲酸二甲酯的另一个重要应用领域是粘合剂的生产 . 其化学结构和性质使其成为各种粘合剂配方的宝贵成分 .
医药应用
作用机制
Biochemical Pathways
Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of similar compounds, such as Dimethyl isophthalate, involves the conversion of the compound into monomethyl isophthalate and then into isophthalic acid before the aromatic ring opening .
Pharmacokinetics
The evaluation of various pharmacokinetic parameters such as aqueous solubility, lipophilicity, cell permeability, bioavailability, protein binding, and metabolism and elimination half-life is essential for a candidate drug to become a successful therapeutic agent .
安全和危害
生化分析
Biochemical Properties
Dimethyl 2-methylisophthalate plays a significant role in biochemical reactions, particularly in the degradation pathways of certain microorganisms. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds in the compound. These interactions lead to the formation of intermediate products like monomethyl isophthalate and isophthalic acid. The nature of these interactions involves the binding of dimethyl 2-methylisophthalate to the active sites of the enzymes, facilitating the cleavage of ester bonds and subsequent biochemical transformations .
Cellular Effects
Dimethyl 2-methylisophthalate has been shown to influence various cellular processes. In microbial cells, it serves as a carbon source, supporting growth and metabolism. The compound affects cell signaling pathways by modulating the activity of specific enzymes involved in metabolic processes. Additionally, dimethyl 2-methylisophthalate can impact gene expression by inducing the expression of genes encoding enzymes responsible for its degradation. This modulation of cellular metabolism and gene expression highlights the compound’s role in cellular adaptation to environmental changes .
Molecular Mechanism
The molecular mechanism of dimethyl 2-methylisophthalate involves its interaction with specific biomolecules within the cell. The compound binds to enzymes such as esterases, leading to the hydrolysis of ester bonds and the formation of intermediate products. This enzymatic activity results in the activation or inhibition of downstream metabolic pathways. Furthermore, dimethyl 2-methylisophthalate can influence gene expression by interacting with transcription factors and regulatory proteins, thereby modulating the transcription of genes involved in its metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 2-methylisophthalate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes. Studies have shown that dimethyl 2-methylisophthalate undergoes gradual degradation, leading to the accumulation of intermediate products. Long-term exposure to the compound can result in changes in cellular function, including alterations in metabolic flux and enzyme activity .
Dosage Effects in Animal Models
The effects of dimethyl 2-methylisophthalate in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including disruptions in cellular homeostasis and potential toxicity to specific tissues. These dosage effects highlight the importance of careful consideration of the compound’s concentration in experimental studies .
Metabolic Pathways
Dimethyl 2-methylisophthalate is involved in specific metabolic pathways, primarily related to its degradation. The compound is metabolized by enzymes such as esterases and hydrolases, leading to the formation of intermediate products like monomethyl isophthalate and isophthalic acid. These intermediates are further processed by other enzymes, ultimately resulting in the complete degradation of the compound. The involvement of dimethyl 2-methylisophthalate in these metabolic pathways underscores its role in microbial metabolism and environmental biodegradation .
Transport and Distribution
Within cells and tissues, dimethyl 2-methylisophthalate is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, dimethyl 2-methylisophthalate may localize to specific compartments or organelles, where it undergoes enzymatic processing. The transport and distribution of the compound are crucial for its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of dimethyl 2-methylisophthalate is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules. This localization is essential for the compound’s activity and function, as it ensures the proper enzymatic processing and metabolic transformations required for its degradation .
属性
IUPAC Name |
dimethyl 2-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-8(10(12)14-2)5-4-6-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGQXOHLGDXBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373003 | |
| Record name | Dimethyl 2-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28269-31-0 | |
| Record name | Dimethyl 2-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of dimethyl 2-methylisophthalate in the synthesis of erythrocentaurin as described in the research?
A1: The research abstract highlights the use of dimethyl 2-methylisophthalate as a starting material in the synthesis of erythrocentaurin []. The researchers investigated the acylation of dimethyl 2-methylisophthalate, which led to the formation of an isocoumarin derivative. This isocoumarin derivative was then further transformed into erythrocentaurin through a series of chemical reactions. The specific details of these reactions are not provided in the abstract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















